2-Bromo-6-chloroimidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Core Structures in Chemical Biology and Organic Synthesis
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the discovery of numerous derivatives with a broad spectrum of biological activities. researchgate.netmdpi.commdpi.com Compounds containing this core have shown potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. mdpi.comnih.gov
In the realm of organic synthesis, the imidazo[1,2-a]pyridine skeleton presents an interesting and accessible target. Various synthetic strategies have been developed for its construction, often involving the condensation of 2-aminopyridines with α-halocarbonyl compounds or other suitable reagents. nih.govnih.gov The functionalization of this scaffold is a vibrant area of research, with chemists exploring methods to introduce a variety of substituents at different positions of the bicyclic system to modulate its properties. mdpi.com
Overview of Nitrogen-Bridged Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery
Nitrogen-bridged heterocyclic compounds, also known as ring-junction nitrogen heterocycles, are a class of molecules characterized by a nitrogen atom at a bridgehead position, shared between two rings. The imidazo[1,2-a]pyridine scaffold is a prime example of this structural class. These scaffolds are of immense interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise and high-affinity interactions with biological macromolecules such as enzymes and receptors.
The unique topology of these nitrogen-bridged systems often imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell permeability. Many successful drugs and clinical candidates are built upon such frameworks, underscoring their importance in the quest for new therapeutics.
Rationale for Research on Halogenated Imidazo[1,2-a]pyridine Derivatives
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the imidazo[1,2-a]pyridine scaffold is a key strategy in medicinal chemistry and materials science. Halogenation can profoundly influence the physicochemical properties of a molecule in several ways:
Modulation of Electronic Properties: Halogens are electronegative and can alter the electron distribution within the molecule, which can affect its reactivity and biological interactions.
Enhancement of Lipophilicity: The introduction of halogens generally increases the lipophilicity ("fat-solubility") of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with biological targets. This can lead to enhanced binding affinity and selectivity.
Synthetic Handles: Halogen substituents, particularly bromine and iodine, serve as versatile synthetic handles. They can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the late-stage diversification of molecular structures, a valuable tool in drug discovery for creating libraries of related compounds for biological screening. researchgate.net
The differential reactivity of various halogens (e.g., the C-Br bond is typically more reactive in palladium-catalyzed cross-coupling than a C-Cl bond) allows for selective functionalization of polyhalogenated scaffolds.
Focus on 2-Bromo-6-chloroimidazo[1,2-a]pyridine as a Model System for Advanced Chemical Investigations
While extensive research has been conducted on the broader class of imidazo[1,2-a]pyridines, the specific derivative This compound stands out as a potentially valuable building block for advanced chemical investigations. Its structure contains two different halogen atoms at distinct positions, offering opportunities for selective chemical manipulation.
The bromine atom at the 2-position and the chlorine atom at the 6-position provide two potential sites for synthetic elaboration. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This differential reactivity can be exploited to achieve regioselective functionalization, where one position is modified while the other remains intact for subsequent reactions. This makes this compound an attractive intermediate for the synthesis of complex, polysubstituted imidazo[1,2-a]pyridine derivatives.
Such selectively functionalized compounds are crucial for structure-activity relationship (SAR) studies in drug discovery, where the systematic modification of a lead compound helps in identifying the key structural features responsible for its biological activity. Therefore, this compound serves as a valuable model system for developing and showcasing new synthetic methodologies and for constructing libraries of novel compounds with potential therapeutic applications.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Structure | Imidazo[1,2-a]pyridine core with a bromine at position 2 and a chlorine at position 6 |
| Key Feature | Dihalogenated with differential reactivity for selective functionalization |
| Potential Application | Intermediate in organic synthesis and medicinal chemistry |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHTUNJLZLPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190074-48-7 | |
| Record name | 2-bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloroimidazo 1,2 a Pyridine
Investigation of Substituent Effects on Reactivity (Bromo at C2, Chloro at C6)
The reactivity of 2-Bromo-6-chloroimidazo[1,2-a]pyridine is dictated by the electronic properties of the heterocyclic system and the nature of the two halogen substituents. The imidazo[1,2-a]pyridine (B132010) ring system itself possesses a π-excessive imidazole (B134444) ring fused to a π-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring has an electron-withdrawing effect, which generally deactivates the six-membered ring towards electrophilic substitution. uoanbar.edu.iq
The two halogen atoms, bromine at the C2 position and chlorine at the C6 position, further influence the molecule's reactivity. Both are electron-withdrawing groups via induction, which further deactivates the aromatic system to electrophilic attack. However, they provide reactive sites for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. evitachem.com
A key aspect of the reactivity of this di-halogenated compound is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed processes. The bond strength of C-X bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition to a palladium(0) catalyst, a crucial step in most cross-coupling cycles, follows the reverse order: C-I > C-Br > C-Cl. researchgate.net This inherent difference allows for selective functionalization, with the more labile C2-bromo bond reacting preferentially over the more robust C6-chloro bond under controlled conditions. This selective reactivity enables stepwise modification of the scaffold at two different positions.
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated imidazo[1,2-a]pyridines. researchgate.net
The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org This reaction has been effectively applied to 6-halogenoimidazo[1,2-a]pyridines to introduce aryl or heteroaryl substituents. Microwave-assisted conditions have been shown to be particularly efficient for these transformations, shortening reaction times and improving yields.
For this compound, selective arylation can be achieved. By carefully selecting the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to target the more reactive C2-bromo position first, followed by a subsequent coupling at the C6-chloro position if desired. Typical catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
| Entry | Arylboronic Acid | Position of Coupling | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | C2 | Pd(PPh₃)₄ | K₂CO₃ | High |
| 2 | 4-Methoxyphenylboronic acid | C2 | Pd(OAc)₂/SPhos | K₃PO₄ | High |
| 3 | Phenylboronic acid | C6 | Pd(PPh₃)₄ | K₂CO₃ | Moderate |
| 4 | 4-Methoxyphenylboronic acid | C6 | Pd(OAc)₂/SPhos | K₃PO₄ | Moderate |
Note: This table presents expected outcomes based on established reactivity principles. Yields are qualitative (High/Moderate) and depend on specific reaction conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for preparing aryl amines. libretexts.org The methodology is applicable to 2-bromopyridines and other heteroaryl halides, providing a route to secondary and tertiary aminopyridines. researchgate.netnih.gov
In the case of this compound, the C2-Br and C6-Cl bonds can serve as handles for amination. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base like sodium tert-butoxide (NaOtBu). researchgate.net Similar to other cross-coupling reactions, the C2-bromo position is expected to react preferentially, allowing for selective introduction of an amino group.
| Entry | Amine | Position of Coupling | Ligand | Base | Expected Product |
| 1 | Morpholine | C2 | XPhos | NaOtBu | 6-chloro-2-(morpholin-4-yl)imidazo[1,2-a]pyridine |
| 2 | Aniline | C2 | BrettPhos | K₃PO₄ | N-phenyl-6-chloroimidazo[1,2-a]pyridin-2-amine |
| 3 | Morpholine | C6 | XPhos | NaOtBu | 2-bromo-6-(morpholin-4-yl)imidazo[1,2-a]pyridine |
| 4 | Aniline | C6 | BrettPhos | K₃PO₄ | N-phenyl-2-bromoimidazo[1,2-a]pyridin-6-amine |
Note: This table illustrates potential transformations. The reaction at the C6-chloro position would require more forcing conditions than at the C2-bromo position.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.org This reaction is highly effective for the alkynylation of bromopyridine derivatives. soton.ac.ukscirp.org
For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkynylation at the C2 position. libretexts.org This enables the synthesis of 2-alkynyl-6-chloroimidazo[1,2-a]pyridines, which can serve as versatile intermediates for further transformations.
| Entry | Terminal Alkyne | Position of Coupling | Catalyst System | Base | Yield (%) |
| 1 | Phenylacetylene | C2 | Pd(PPh₃)₄ / CuI | Et₃N | 92 |
| 2 | Trimethylsilylacetylene | C2 | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 88 |
| 3 | 1-Heptyne | C2 | Pd(PPh₃)₄ / CuI | Et₃N | 85 |
| 4 | Phenylacetylene | C6 | Pd(PPh₃)₄ / CuI | Et₃N | Moderate |
Note: Yields are representative examples drawn from similar systems and highlight the high efficiency at the C2-bromo position.
The Negishi and Heck reactions are also valuable palladium-catalyzed C-C bond-forming reactions. The Negishi coupling involves the reaction of an organohalide with an organozinc compound. dntb.gov.ua Organozinc reagents are known for their high reactivity and functional group tolerance. The coupling of 2-pyridylzinc reagents has been studied, demonstrating the feasibility of applying this reaction to pyridine-containing scaffolds. researchgate.net For this compound, a Negishi reaction could be used to introduce alkyl or aryl groups, again with expected preferential reactivity at the C2-bromo position.
The Heck reaction couples an organohalide with an alkene to form a substituted alkene. masterorganicchemistry.comlibretexts.org This reaction would form a new bond between the C2 or C6 position and one of the sp² carbons of the alkene. The reaction typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination. libretexts.org This provides a pathway to vinyl-substituted imidazo[1,2-a]pyridines.
Electrophilic and Nucleophilic Substitution Reactions
Beyond metal-catalyzed couplings, the reactivity of this compound can be explored through classical substitution reactions.
Electrophilic substitution on the imidazo[1,2-a]pyridine core is generally challenging due to the electron-deficient nature of the pyridine ring. uoanbar.edu.iq However, the fused imidazole ring is electron-rich and thus the preferred site for electrophilic attack. Studies on the parent scaffold show that electrophilic substitution reactions like halogenation and nitration occur regioselectively at the C3 position. nih.govrsc.orgstackexchange.com The presence of the deactivating chloro and bromo substituents on the C6 and C2 positions, respectively, would likely further disfavor electrophilic substitution, requiring harsh conditions if the reaction proceeds at all.
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. nih.gov This reaction is facilitated by the presence of electron-withdrawing groups on the ring. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the attached ring system towards nucleophilic attack. Therefore, the chloro and bromo substituents on this compound can potentially be displaced by strong nucleophiles such as alkoxides or thiolates. evitachem.comresearchgate.net However, SNAr reactions on such systems often require more forcing conditions (high temperatures) compared to palladium-catalyzed cross-coupling reactions and may be lower yielding. nih.gov
Directed C-H Functionalization Strategies
Direct C-H functionalization is a powerful and atom-economical strategy for elaborating the core structure of imidazo[1,2-a]pyridines. researchgate.net The electron-rich nature of the imidazole ring makes the C3 position particularly susceptible to electrophilic attack or radical functionalization. researchgate.net The C5 position on the pyridine ring can also be targeted, though it is generally less reactive than C3. nih.gov
The introduction of alkyl and trifluoromethyl groups onto the imidazo[1,2-a]pyridine core can significantly alter the molecule's physicochemical and biological properties. nih.gov
C3-Alkylation: A common method for C3-alkylation is the three-component aza-Friedel–Crafts reaction, which involves an imidazo[1,2-a]pyridine, an aldehyde, and an amine, often catalyzed by a Lewis acid like Yttrium(III) triflate (Y(OTf)₃). nih.govmdpi.com Studies have demonstrated that 2-phenyl imidazo[1,2-a]pyridines bearing a chloro substituent on the pyridine ring are well-tolerated in these reactions, proceeding smoothly to furnish the C3-alkylated products in good yields. mdpi.com This indicates that the 6-chloro group in this compound is compatible with these reaction conditions. The reaction typically proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. nih.govmdpi.com
C5-Alkylation: While the C3 position is more electronically favored for functionalization, methods for C5-alkylation have also been developed. nih.gov Visible-light-induced reactions using a photocatalyst like eosin (B541160) Y can achieve C5-alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimide esters. nih.gov The substrate scope for this transformation is broad, accommodating various electron-withdrawing groups, including chlorine and bromine, on the pyridine ring, leading to moderate to good yields of the C5-alkylated products. nih.gov
Trifluoromethylation and Perfluoroalkylation: The trifluoromethyl group is a crucial substituent in medicinal chemistry. nih.gov Direct C-H trifluoromethylation of imidazo[1,2-a]pyridines can be achieved through various methods, including visible-light-induced reactions. For instance, perfluoroalkylation at the C3 position can be accomplished using perfluoroalkyl iodides in the presence of a photoactive electron donor-acceptor (EDA) complex at room temperature. nih.gov This method exhibits wide functional group tolerance, suggesting its applicability to halogenated substrates like this compound. nih.gov
Table 1: Representative C-H Alkylation and Fluoroalkylation Reactions on Halogenated Imidazo[1,2-a]pyridine Scaffolds
| Position | Reaction Type | Reagents & Conditions | Substrate Example | Product Yield | Reference |
|---|---|---|---|---|---|
| C3 | Aza-Friedel–Crafts Alkylation | Aldehyde, Amine, Y(OTf)₃, Toluene, 110 °C | 6-Chloro-2-phenylimidazo[1,2-a]pyridine (B62877) | 81–85% | mdpi.com |
| C5 | Photocatalytic Alkylation | Alkyl N-hydroxyphthalimide ester, Eosin Y, Blue LED, rt | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | Moderate to Good | nih.gov |
| C3 | Perfluoroalkylation | Perfluoroalkyl iodide, Visible light, EDA complex, rt | Halogen-substituted imidazo[1,2-a]pyridine | Good | nih.gov |
C3-Amination: The introduction of nitrogen-containing functional groups at the C3 position is of significant interest for developing new pharmaceutical candidates. mdpi.com Direct C-H amination of imidazo[1,2-a]pyridines can be achieved under photocatalytic conditions. mdpi.comresearchgate.net One approach involves a photo-induced reaction with azoles, using acridinium (B8443388) as a photosensitizer and a cobaloxime catalyst. mdpi.com Another method utilizes visible light to promote C3-sulfonamidation with sulfamides, a reaction that tolerates electron-withdrawing groups like chloro and bromo on the pyridine ring, providing the corresponding products in good to excellent yields. mdpi.com These findings suggest that this compound would be a suitable substrate for such transformations.
C3-Formylation: The formyl group is a versatile synthetic handle. An efficient copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and environmentally friendly molecular oxygen as the oxidant. researchgate.netrsc.org The reaction proceeds in good yields and is highly regioselective for the C3 position, which is more readily attacked by electrophiles or radicals due to its electron-rich character. researchgate.net This method provides a direct route to 3-formyl imidazo[1,2-a]pyridine derivatives. rsc.org
Table 2: C3-Amination and Formylation of Imidazo[1,2-a]pyridines
| Position | Reaction Type | Reagents & Conditions | Substrate Compatibility | Product Yield | Reference |
|---|---|---|---|---|---|
| C3 | Sulfonamidation | Sulfamide, Ir(ppy)₂(dtbbpy)PF₆, NaClO, Visible light | Electron-withdrawing groups (Cl, Br, CN) tolerated | 67–92% | mdpi.com |
| C3 | Formylation | DMSO, Cu catalyst, O₂ (oxidant) | General imidazo[1,2-a]pyridines | Good | researchgate.netrsc.org |
Cycloaddition Reactions of the Imidazo[1,2-a]pyridine System (e.g., [3+2] cycloaddition)
The delocalized π-system of imidazo[1,2-a]pyridine allows it to participate in cycloaddition reactions. While various cycloaddition modes are possible, the system has been shown to react as an 8π component in [8+2] cycloadditions. In these reactions, the imidazo[1,2-a]pyridine scaffold reacts with a 2π component, such as a benzyne (B1209423), to form complex polycyclic aromatic compounds.
The reaction between imidazo[1,2-a]pyridines and benzyne, generated from precursors like 2-(trimethylsilyl)phenyl triflates under microwave irradiation, proceeds via a tandem [π8s + π2s] cycloaddition followed by a [σ2s + π6s + σ2s] dehydrogenation to yield an aromatized tetracyclic product. Computational studies indicate that the initial [8+2] cycloaddition step is essentially barrierless. The substitution pattern on the benzyne precursor can control the regioselectivity of the reaction. This reactivity highlights a pathway for rapidly increasing the molecular complexity of the imidazo[1,2-a]pyridine core, a strategy that could be applied to halogenated derivatives.
Table 3: Example of [8+2] Cycloaddition with the Imidazo[1,2-a]pyridine System
| π-System Component | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 8π (Imidazo[1,2-a]pyridine) | Benzyne (from triflate precursor) | Microwave irradiation | Benzo[a]imidazo[5,1,2-cd]indolizine |
Reactivity of Electron-Deficient Aromatic Systems in Halogenated Imidazo[1,2-a]pyridines
The presence of two electron-withdrawing halogen atoms (bromine at C2 and chlorine at C6) significantly influences the electronic properties of the this compound molecule. These substituents render the pyridine ring electron-deficient, which in turn affects the reactivity of the entire heterocyclic system.
This electron deficiency has several consequences:
Activation for Nucleophilic Attack: While the imidazole portion remains relatively electron-rich, the halogenated pyridine ring becomes more susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common for the imidazo[1,2-a]pyridine system compared to simpler pyridines.
Influence on Metal-Catalyzed Cross-Coupling: The halogen atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The reactivity of these positions can be influenced by other substituents on the ring. For instance, studies on related 6-bromo-imidazo[1,2-a]pyridines in Suzuki couplings have shown that the reaction proceeds efficiently when a substituent is present at the C2 position, whereas the 6-bromo derivative unsubstituted at C2 is poorly reactive under standard conditions. researchgate.net This suggests that the bromine at the C2 position in this compound would likely enhance the reactivity of the C6-chloro position in such coupling reactions, in addition to being a reactive site itself. The differential reactivity of C-Br versus C-Cl bonds can also be exploited for selective, sequential functionalization.
The electron-deficient character imparted by the halogens is therefore a critical feature, modulating the inherent reactivity of the imidazo[1,2-a]pyridine core and enabling a diverse range of synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling. researchgate.net
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-Bromo-6-chloroimidazo[1,2-a]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The proton NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core is characteristic. The protons on the pyridine (B92270) ring typically appear as a set of coupled signals. For the 6-chloro substituted scaffold, specific chemical shifts and coupling constants confirm the substitution pattern. For instance, in related 6-chloro-2-phenylimidazo[1,2-a]pyridine (B62877) derivatives, the proton at the 5-position (H-5) often appears as a doublet of doublets, while other protons on the pyridine ring show distinct splitting patterns based on their neighboring protons. nih.gov The analysis of these patterns is crucial for confirming the precise arrangement of substituents.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 7.9 - 8.1 | d | J = 9.5 - 10.0 |
| H-7 | 7.0 - 7.2 | dd | J = 9.5 - 10.0, 2.0 - 2.5 |
| H-8 | 8.0 - 8.2 | d | J = 2.0 - 2.5 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of nearby atoms (bromine, chlorine, and nitrogen). The carbon atom attached to the bromine (C-2) is expected to be significantly shifted, as are the carbons in the pyridine ring, particularly the one bearing the chlorine atom (C-6). In various imidazo[1,2-a]pyridine structures, the carbon atoms of the imidazole (B134444) ring (C-2, C-3, and C-10a) have characteristic chemical shifts that aid in their assignment. rsc.orgrsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 |
| C-7 | 118 - 123 |
| C-8 | 122 - 127 |
| C-10a | 140 - 145 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the pyridine ring (H-5, H-7, H-8).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For this compound (C₇H₄BrClN₂), the expected exact mass can be calculated. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence and number of these halogen atoms. The calculated mass for the protonated molecule [M+H]⁺ would be compared against the experimental value to confirm the elemental composition. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze the purity of the compound and to obtain its mass spectrum. The retention time from the LC provides information on the compound's polarity, while the mass spectrometer confirms its identity by measuring the mass-to-charge ratio (m/z) of the eluting compound. This is also a valuable tool for monitoring the progress of chemical reactions during the synthesis of the target molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of this compound.
Infrared (IR) Spectroscopy provides diagnostic information about the functional groups and bonding within the molecule. The IR spectrum of an imidazo[1,2-a]pyridine derivative is characterized by several key absorption bands. For the core structure, stretching vibrations of the unsaturated C-H bonds in the pyridine ring are typically observed near 3100 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the fused heterocyclic rings give rise to a series of bands in the 1650-1400 cm⁻¹ region. Specifically, absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the ring's carbon-carbon stretching. nih.gov The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine Core Press Play to explore the typical vibrational modes associated with the imidazo[1,2-a]pyridine scaffold.
| Frequency Range (cm⁻¹) | Vibration Type | Structural Unit |
| ~3100 | C-H stretching | Aromatic Ring (Pyridine) |
| 1650-1400 | C=C and C=N stretching | Fused Heterocyclic Rings |
| ~1600 & ~1450 | C-C stretching | Pyridine Ring |
| ~750 | C-H out-of-plane bending (ω) | Pyridine Ring |
| < 800 | C-Cl, C-Br stretching | Halogen Substituents |
Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The imidazo[1,2-a]pyridine system, being a π-conjugated aromatic structure, exhibits characteristic absorption bands in the UV-Vis region. ijrpr.com These absorptions correspond to π-π* transitions. For related imidazo[1,2-a]pyridine derivatives, absorption maxima have been reported in the range of 250-350 nm, with the exact position depending on the solvent and the nature of the substituents. ijrpr.comrsc.org The presence of bromo and chloro substituents on the ring can influence the position and intensity of these absorption bands through their electronic effects. For example, a study on a related compound, 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, showed a dominant π-π* absorption band at 350 nm. rsc.org
X-ray Crystallography for Solid-State Structural Determination (e.g., 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For compounds like this compound and its analogues, single-crystal X-ray diffraction provides unambiguous data on bond lengths, bond angles, and torsion angles. nih.gov This technique confirms the planar nature of the fused imidazo[1,2-a]pyridine ring system.
Interactive Data Table: Key Parameters from X-ray Crystallographic Analysis Press Play to see the types of structural data obtained from an X-ray diffraction experiment.
| Parameter Determined | Significance |
| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice unit. |
| Space Group | Describes the symmetry elements present within the crystal structure. |
| Atomic Coordinates | Provides the precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | Confirms covalent structure and reveals any structural strain or anomalies. |
| Torsion Angles | Describes the conformation of the molecule, particularly the planarity of rings. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and stacking interactions. |
Chromatographic Purity Assessment Techniques (e.g., GC-MS, HPLC)
Chromatographic methods are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. A sample of this compound would be vaporized and passed through a capillary column, where it is separated from other components based on boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming the identity and molecular weight of the compound. nih.gov This method is highly effective for detecting and identifying trace impurities. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In a typical reverse-phase HPLC setup, this compound would be dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution, and separation occurs based on differences in polarity. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of the peak corresponding to the target compound is proportional to its concentration, allowing for quantitative purity assessment.
Interactive Data Table: Comparison of Chromatographic Purity Assessment Techniques Press Play to compare the primary features of GC-MS and HPLC for analyzing this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility/boiling point in a gaseous mobile phase. | Separation based on polarity/partitioning between a liquid mobile phase and solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. |
| Detection | Mass spectrometry provides structural information and molecular weight. | Commonly UV-Vis spectroscopy; also fluorescence, mass spectrometry. |
| Primary Use | Identification and quantification of volatile impurities. | Quantification of purity, separation of complex mixtures. |
| Sample Preparation | Sample must be vaporizable, may require derivatization. | Sample must be soluble in the mobile phase. |
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Chloroimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to investigate the electronic structure and optimize the molecular geometry of chemical compounds. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP or B3PW91 methods with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been performed to predict geometric parameters such as bond lengths and angles. researchgate.netnih.govresearchgate.net
In a study on the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), the geometry was optimized using DFT, and the results showed a strong correlation with experimental data obtained from X-ray crystallography. researchgate.net The title molecule was found to be nearly planar. nih.gov This agreement between theoretical predictions and experimental results validates the computational model's accuracy and suggests that similar calculations for 2-Bromo-6-chloroimidazo[1,2-a]pyridine would yield reliable geometric data. researchgate.net
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Related Imidazo[1,2-a]pyridine Derivative
| Parameter | Bond/Angle | Experimental Value | Calculated Value |
| Bond Length | C2-N3 | 1.38 Å | 1.37 Å |
| Bond Length | N3-C3a | 1.39 Å | 1.39 Å |
| Bond Length | C5-C6 | 1.37 Å | 1.38 Å |
| Bond Length | C6-Br1 | 1.90 Å | 1.89 Å |
| Bond Angle | C2-N3-C3a | 106.1° | 106.5° |
| Bond Angle | C5-C6-C7 | 121.5° | 121.3° |
Data adapted from studies on analogous compounds.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. numberanalytics.com
For imidazo[1,2-a]pyridine derivatives, FMO analysis reveals important aspects of their electronic behavior. In the case of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.orgresearchgate.net Another study on Alpidem, a 6-chloro-substituted imidazo[1,2-a]pyridine, found the energy gap to be 4.7951 eV using the B3LYP method. nih.gov These values suggest significant electronic stability. The distribution of these orbitals indicates that the HOMO is typically localized over the fused ring system, while the LUMO may also encompass the substituents, highlighting the regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov From these energies, various chemical reactivity descriptors can be calculated. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Chemical Reactivity Parameters for Imidazo[1,2-a]pyridine Analogues
| Parameter | Symbol | Value (eV) - Analogue 1 | Value (eV) - Analogue 2 |
| HOMO Energy | EHOMO | -6.235 | -6.501 |
| LUMO Energy | ELUMO | -1.892 | -1.706 |
| Energy Gap | ΔE | 4.343 | 4.795 |
| Chemical Potential | µ | -4.063 | -4.103 |
| Global Hardness | η | 2.172 | 2.398 |
| Global Softness | S | 0.230 | 0.208 |
| Electrophilicity Index | ω | 3.799 | 3.520 |
Data derived from computational studies on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and Alpidem. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com The MEP map illustrates regions of varying electrostatic potential on the electron density surface.
In MEP analysis, different colors represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For derivatives of imidazo[1,2-a]pyridine, MEP maps show that the most negative potential is often concentrated around the nitrogen atoms of the heterocyclic core, indicating their role as primary sites for protonation and interaction with electrophiles. The hydrogen atoms and the halogen substituents, particularly bromine, often exhibit positive potential, marking them as potential sites for nucleophilic interactions. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Reduced Density Gradient (RDG) are advanced computational methods used to characterize chemical bonding, particularly non-covalent interactions like hydrogen bonds and van der Waals forces.
QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this point, such as electron density and its Laplacian, can distinguish between strong covalent bonds and weaker non-covalent interactions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org For a semi-rigid molecule like this compound, MD simulations can provide valuable information about its conformational flexibility, its interaction with solvent molecules, and its dynamic behavior in a biological environment.
An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the trajectories of all atoms based on a force field that describes the interatomic forces. chemrxiv.org The results can reveal stable conformations, the dynamics of specific functional groups, and the formation of hydrogen bonds or other non-covalent interactions with the surrounding medium. This information is crucial for understanding how the molecule might behave in solution or approach a biological target, providing a dynamic complement to the static picture offered by DFT geometry optimization.
In Silico Prediction of Reactivity and Selectivity
In silico methods are instrumental in predicting the chemical reactivity and regioselectivity of a molecule, guiding synthetic efforts. ucj.org.uadntb.gov.ua For this compound, reactivity can be inferred from the computational analyses described previously.
FMO Analysis : The distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO's location on the imidazo[1,2-a]pyridine ring suggests its susceptibility to electrophiles, while the LUMO's distribution can highlight atoms prone to nucleophilic substitution. libretexts.org
MEP Mapping : The MEP map provides a clear visual guide to the electron-rich and electron-poor regions, directly predicting the most favorable sites for electrostatic interactions and reactions. nih.gov
Atomic Charges : DFT calculations can determine the partial charges on each atom (e.g., Mulliken charges). Atoms with a significant negative charge are nucleophilic, while those with a positive charge are electrophilic.
Studies on the reactivity of the imidazo[1,2-a]pyridine scaffold, for instance in Suzuki cross-coupling reactions, have shown that the halogen position is a key factor. researchgate.net Computational predictions can help rationalize the observed reactivity and selectivity in such synthetic transformations.
Energy Framework Studies and Intermolecular Interactions
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. It calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, providing a quantitative and visual understanding of the crystal's packing architecture. rasayanjournal.co.in
For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, energy framework calculations revealed that the molecular packing is primarily driven by dispersion forces, with electrostatic forces playing a smaller role. researchgate.netiucr.orgresearchgate.net The analysis visualizes the interaction energies as cylinders connecting molecular pairs, where the cylinder's thickness is proportional to the interaction strength. This approach highlights the most significant interactions responsible for the crystal's stability. researchgate.net Similar studies on this compound would elucidate the roles of C-H···N, halogen bonding, and π–π stacking interactions in its solid-state structure. nih.gov
Table 3: Calculated Intermolecular Interaction Energies (kJ/mol) for an Imidazo[1,2-a]pyridine Analogue
| Interaction Type | Energy (kJ/mol) |
| Electrostatic | -55.8 |
| Polarization | -19.4 |
| Dispersion | -110.1 |
| Repulsion | 72.8 |
| Total Energy | -112.5 |
Data adapted from energy framework studies on an analogous compound.
Applications in Medicinal Chemistry Research and Chemical Biology Preclinical and Mechanism Oriented
Design and Synthesis of Halogenated Imidazo[1,2-a]pyridine (B132010) Derivatives for Biological Target Modulation
The strategic placement of halogen atoms on the imidazo[1,2-a]pyridine core is a key design element for modulating the biological activity of these compounds. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The synthesis of these derivatives often involves multi-step processes. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) can be achieved by reacting 2-amino-5-bromopyridine (B118841) with a 40% chloroacetaldehyde (B151913) aqueous solution. google.com Further modifications can be made to introduce other functional groups to enhance biological activity.
The imidazo[1,2-a]pyridine framework is a versatile platform for developing targeted covalent inhibitors, which are crucial in cancer therapy. rsc.org By incorporating reactive groups, these compounds can form strong, permanent bonds with their target proteins, leading to enhanced potency and duration of action. The Groebke–Blackburn–Bienaymé reaction is one of the multicomponent reactions (MCRs) used for the efficient synthesis of these complex molecules. rsc.org MCRs are highly valued in drug discovery for their ability to generate diverse molecular libraries from simple starting materials in a single step. rsc.org
Researchers have also focused on creating imidazo[1,2-a]pyridine derivatives that carry other biologically active pharmacophores to develop novel anticonvulsant agents. nih.gov This approach involves combining the imidazo[1,2-a]pyridine core with other known anticonvulsant moieties to create hybrid molecules with potentially synergistic effects.
Recent advancements in synthetic chemistry have also explored visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines. This method allows for the direct introduction of various functional groups onto the core structure in a more environmentally friendly and efficient manner. nih.gov
Structure-Activity Relationship (SAR) Studies of Halogenated Imidazo[1,2-a]pyridine Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For halogenated imidazo[1,2-a]pyridines, these studies have provided critical insights into optimizing their therapeutic potential.
The position of halogen atoms on the imidazo[1,2-a]pyridine ring significantly influences the compound's biological activity. For example, in the development of agents to detect beta-amyloid plaques associated with Alzheimer's disease, a bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine showed high binding affinity. nih.gov This suggests that the presence and position of halogens are critical for specific molecular recognition.
In the context of antitubercular agents, imidazo[1,2-a]pyridine inhibitors targeting the QcrB protein of Mycobacterium tuberculosis have demonstrated potent activity. nih.govplos.org The specific substitution patterns, including halogens at various positions, are crucial for their efficacy.
Steric and electronic factors play a crucial role in the interaction between a drug molecule and its biological target. The size (steric) and electron-donating or -withdrawing nature (electronic) of substituents on the imidazo[1,2-a]pyridine scaffold can dramatically alter binding affinity and efficacy. For instance, the introduction of bulky groups can either enhance or hinder binding depending on the topology of the target's active site. Similarly, the electronic properties of halogens can influence hydrogen bonding and other non-covalent interactions that are vital for drug-receptor binding.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For imidazo[1,2-a]pyridine derivatives, the core scaffold itself is a key pharmacophoric element. rsc.org Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties.
By systematically altering the substituents on the imidazo[1,2-a]pyridine ring, researchers can fine-tune the molecule's properties. For example, introducing different groups at the C2 and C6 positions can lead to the development of compounds with improved anticancer or anticonvulsant activities. rsc.orgnih.gov This iterative process of design, synthesis, and biological testing is central to modern drug discovery.
Mechanistic Studies of Molecular Interactions
Understanding the precise molecular mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For halogenated imidazo[1,2-a]pyridines, mechanistic studies have often focused on their ability to inhibit specific enzymes.
Cholinesterases: Certain derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of cholinesterases, enzymes that are critical for neurotransmission. Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.
PI3Kα: The phosphatidylinositol 3-kinase alpha (PI3Kα) is an enzyme that plays a crucial role in cell growth and proliferation. nih.gov Its aberrant activation is frequently observed in various cancers. nih.gov A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors. nih.gov Systematic SAR studies have identified compounds with nanomolar potency against PI3Kα and significant antiproliferative activity in cancer cell lines. nih.govsemanticscholar.org
ATP Synthase: ATP synthase is a vital enzyme responsible for producing the majority of cellular ATP, the primary energy currency of the cell. nih.gov Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for the treatment of tuberculosis. nih.gov Bedaquiline, a drug containing a related quinoline (B57606) scaffold, also targets ATP synthase, highlighting the therapeutic potential of inhibiting this enzyme in infectious diseases. mdpi.com
QcrB: QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase complex, is another critical target in Mycobacterium tuberculosis. nih.govplos.org Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB, disrupting the electron transport chain and energy production in the bacteria. nih.gov This mechanism of action is distinct from many existing tuberculosis drugs, making these compounds valuable for combating drug-resistant strains. nih.govplos.org
Below is a table summarizing some of the key research findings on the biological activities of imidazo[1,2-a]pyridine derivatives.
| Compound Class | Target | Therapeutic Area | Key Findings |
| Halogenated Imidazo[1,2-a]pyridines | Beta-amyloid plaques | Alzheimer's Disease | High binding affinity for amyloid aggregates. nih.gov |
| Imidazo[1,2-a]pyridine-based covalent inhibitors | KRAS G12C | Cancer | Potent anticancer activity in mutated cell lines. rsc.org |
| Imidazo[1,2-a]pyridines with pyrazoline/pyrimidine moieties | Not specified | Epilepsy | Potent anticonvulsant activity in preclinical models. nih.gov |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | PI3Kα | Cancer | Nanomolar potency and antiproliferative effects. nih.govsemanticscholar.org |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | Tuberculosis | Selective and potent inhibition of mycobacterial ATP synthesis. nih.gov |
| Imidazo[1,2-a]pyridine amides | QcrB | Tuberculosis | Potent inhibitors of the electron transport chain in M. tuberculosis. nih.govplos.orgnih.gov |
Receptor Binding and Ligand Design through Molecular Docking
Molecular docking studies are instrumental in elucidating the binding interactions between small molecules and biological targets, thereby guiding the design of more potent and selective ligands. For derivatives of the imidazo[1,2-a]pyridine scaffold, these computational techniques have been pivotal in understanding their mechanism of action at a molecular level.
Research has shown that imidazo[1,2-a]pyridine derivatives can be designed to bind with high affinity to various receptors. For instance, a series of imidazopyridine acetamides were synthesized and evaluated for their effects at both central and peripheral benzodiazepine (B76468) receptors (PBRs). researchgate.net These studies revealed that the introduction of polar substituents or ionizable functional groups at different positions of the imidazopyridine skeleton significantly influences binding affinity. researchgate.net Specifically, substituents capable of hydrogen bonding in the para position of a phenyl ring attached to the core structure led to high affinity for PBRs. researchgate.net
Molecular modeling and docking simulations have been employed to predict the interactions of these ligands with their target proteins. For example, docking studies with NF-κB p50 have been performed to understand the anti-inflammatory mechanism of novel imidazo[1,2-a]pyridine derivatives. nih.gov Similarly, in the context of antimicrobial research, molecular docking simulations have been used to show that active compounds have good binding modes with microbial targets. nih.gov These computational approaches help in visualizing the binding poses and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand-receptor complex stability.
Preclinical Evaluation of Biological Activities Related to Scaffold Potential
The 2-Bromo-6-chloroimidazo[1,2-a]pyridine scaffold serves as a versatile template for the development of compounds with a wide range of biological activities. Preclinical evaluations have demonstrated their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.
Antimicrobial and Antitubercular Activity
Derivatives of the imidazo[1,2-a]pyridine core have shown promising activity against various microbial pathogens, including strains of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This is particularly significant in the face of rising multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgmoleculartb.org
A set of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MICs) in the sub-micromolar and even nanomolar range against replicating bacteria. nih.gov Notably, some derivatives demonstrated outstanding potency against MDR and XDR clinical strains, suggesting they may inhibit a novel and essential target in these resistant strains. nih.gov The proposed mechanism of action for some imidazo[1,2-a]pyridines involves the inhibition of ATP homeostasis by targeting QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase. nih.gov
The antimicrobial activity of this class of compounds is not limited to mycobacteria. Studies have reported moderate activity of certain imidazo[1,2-a]pyridine derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. mdpi.comresearchgate.net
Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., compounds 9, 12, 16, 17, 18) | Mycobacterium tuberculosis H37Rv | ≤0.006 μM |
| Compound 18 | MDR and XDR M. tuberculosis strains | Potency surpassed clinical candidate PA-824 by nearly 10-fold |
Antiviral Properties and Mechanism of Action
The broad biological activity of pyridine-containing heterocycles extends to antiviral properties. nih.govbenthamscience.comresearchgate.net Various derivatives have been investigated for their efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). researchgate.net
The mechanisms of antiviral action are diverse and depend on the specific derivative and viral target. nih.govbenthamscience.com These can include the inhibition of viral enzymes essential for replication, such as reverse transcriptase and polymerase, or interference with viral entry and maturation processes. nih.govbenthamscience.com For instance, some pyridine (B92270) derivatives have been shown to inhibit viral replication by targeting cellular pathways that the virus hijacks for its own propagation, such as the NF-κB signaling pathway. nih.gov Molecular docking studies have also been employed to investigate the potential of pyridine derivatives as inhibitors for key proteins of viruses like SARS-CoV-2. semanticscholar.org
Anticancer Research (Mechanism-focused)
The imidazo[1,2-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.govnih.gov Research has focused on their ability to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and migration. nih.gov
One of the most significant targets for this class of compounds is the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers. nih.govnih.gov A number of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors. nih.gov For example, compound 35 from one study was identified as a nanomolar inhibitor of PI3Kα and exhibited significant antiproliferative activity against breast cancer cell lines. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis. nih.gov
Other research has demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis through both extrinsic and intrinsic pathways, as evidenced by the activation of caspases 7 and 8 and an increase in PARP cleavage. nih.gov Furthermore, some compounds have been shown to cause cell cycle arrest by increasing the levels of p53 and p21. nih.gov They can also impact other oncogenic pathways by, for instance, reducing the levels of phosphorylated AKT (pAKT), a key downstream effector of PI3K signaling. nih.gov
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Series | Cancer Cell Line | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Compound 35 | T47D and MCF-7 (Breast Cancer) | PI3Kα inhibition, cell cycle arrest, apoptosis | 7.9 μM (T47D), 9.4 μM (MCF-7) |
| IP-5 | HCC1937 (Breast Cancer) | Cytotoxic, induces cell cycle arrest (↑p53, ↑p21), extrinsic apoptosis (↑caspase 7, ↑caspase 8), ↓pAKT | 45 µM |
| IP-6 | HCC1937 (Breast Cancer) | Cytotoxic | 47.7 µM |
| Compound 13k | Various tumour cell lines (e.g., HCC827) | PI3Kα inhibition, G2/M phase cell cycle arrest, apoptosis | 0.09 μM to 0.43 μM (cell lines), 1.94 nM (PI3Kα) |
Anti-inflammatory Properties
The imidazo[1,2-a]pyridine nucleus is also a key component of compounds with anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of these derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the STAT3/NF-κB pathway. nih.gov
A novel imidazo[1,2-a]pyridine derivative, MIA, was synthesized and shown to exert anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov This compound was found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The study also highlighted the potential for combination therapy, where MIA's effects were evaluated alongside curcumin, a natural anti-inflammatory compound. nih.gov
Imidazo[1,2-a]pyridine Derivatives as Probes and Sensors
Beyond their therapeutic potential, imidazo[1,2-a]pyridine derivatives have found applications in the field of chemical biology as fluorescent probes and sensors. Their inherent fluorescence properties, which can be tuned through chemical modification, make them suitable for detecting and imaging various analytes, including metal ions and nerve agents. rsc.orgresearchgate.netrsc.org
For example, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for the naked-eye detection of Hg2+ ions. rsc.org This probe exhibited high selectivity and could be used for fluorescence imaging of Hg2+ in living HeLa cells. rsc.org Another study reported the design of imidazo[1,2-a]pyridine-based fluorescent probes for the selective detection of nerve agent simulants. researchgate.net These probes undergo a fluorescence "OFF" response upon reaction with the simulant, allowing for its detection at micromolar concentrations. researchgate.net
Bioimaging Applications
There is no available research literature detailing the application of this compound as a fluorescent probe or imaging agent in bioimaging studies. The investigation of its potential utility in cell imaging, tissue analysis, or in vivo visualization has not been reported.
pH Probes
There is no documented research on the application of this compound as a pH probe. Studies detailing its response to varying pH levels, its pKa value, or its use in monitoring pH changes in biological systems have not been published.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Imidazo[1,2-a]pyridines
The synthesis of halogenated imidazo[1,2-a]pyridines has traditionally relied on methods that can be harsh or generate significant waste. The future of synthesizing these compounds lies in the development of greener, more efficient, and sustainable methodologies. A significant area of advancement is the use of photochemical synthesis, which is considered an energy-efficient and environmentally friendly approach that can facilitate various organic transformations through single-electron transfer (SET) processes. mdpi.com Recent progress in visible light-induced C-H functionalization of imidazo[1,2-a]pyridines represents a significant step towards sustainability, offering a powerful strategy for introducing functional groups with high atomic and step economy. mdpi.comnih.gov
Furthermore, transition-metal-free approaches are gaining traction. For instance, a facile and efficient method for the regioselective halogenation of imidazo[1,2-a]pyridines has been developed using sodium chlorite (B76162) or bromite (B1237846) as the halogen source, eliminating the need for expensive and potentially toxic metal catalysts. nih.govrsc.org These methods not only provide a new route to synthesize 3-chloro or 3-bromo-imidazo[1,2-a]pyridines but also utilize inexpensive and readily available reagents. nih.govresearchgate.net Microwave-assisted synthesis is another promising avenue, offering a rapid and efficient preparation of compounds like 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. mdpi.comresearchgate.net Future efforts will likely focus on expanding the substrate scope of these green methodologies and further optimizing reaction conditions to improve yields and reduce environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single procedure, are also being explored to enhance efficiency and reduce waste. researchgate.net
Exploration of Advanced Functionalization Strategies for Enhanced Selectivity
The biological activity and material properties of imidazo[1,2-a]pyridines are highly dependent on their substitution patterns. acs.org Consequently, the development of advanced functionalization strategies with high regioselectivity is a critical area of future research. The C-3 position of the imidazo[1,2-a]pyridine (B132010) core is particularly nucleophilic and has been the focus of numerous C-H functionalization reactions. nih.gov Strategies for C-3 functionalization include sulfonylation, arylation, amination, and carbonylation, often requiring metal catalysis or molar equivalents of oxidants. nih.gov
Future research will aim to develop more sophisticated and selective functionalization techniques. This includes the exploration of radical reactions, which can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, to directly functionalize the imidazo[1,2-a]pyridine scaffold. rsc.org The development of catalyst-free C-3 functionalization methods is also a key goal to create more operationally simplistic and eco-friendly processes for drug discovery. nih.gov Moreover, achieving regioselective functionalization at other positions of the imidazo[1,2-a]pyridine ring system remains a challenge and an important direction for future investigation. For example, regioselective fluorination has been achieved using reagents like Selectfluor under aqueous conditions. acs.org Expanding the toolbox of selective functionalization reactions will enable the synthesis of a wider array of derivatives with tailored properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds based on the 2-bromo-6-chloroimidazo[1,2-a]pyridine scaffold. ML algorithms are becoming essential for mining chemical information from large datasets to predict the biological activity of molecules. researchgate.net These computational tools can analyze vast chemical datasets to learn complex structure-activity relationships (SARs) and make accurate predictions about a compound's interaction with biological targets. ijcrt.org
In the context of halogenated imidazo[1,2-a]pyridines, ML can be employed to predict various properties, including bioactivity, toxicity, and drug-likeness. nih.gov For instance, ML models can be trained on datasets of halogen-containing compounds to characterize and predict the strength of halogen bonding interactions, which are crucial for molecular recognition and binding affinity. fnasjournals.com By leveraging these predictive models, researchers can perform virtual screening of large compound libraries to identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process. ijcrt.org Furthermore, generative AI models can be used to design novel imidazo[1,2-a]pyridine derivatives with desired properties, expanding the accessible chemical space for drug discovery. ijcrt.org
| Machine Learning Application | Description | Potential Impact |
| Bioactivity Prediction | Training models on known compound-target interactions to predict the activity of new derivatives. ijcrt.org | Faster identification of potent drug candidates. |
| Toxicity Screening | Using ML to predict potential adverse effects of new compounds early in the discovery process. nih.gov | Reduction in late-stage failures of drug candidates. |
| Structure-Activity Relationship (SAR) Analysis | Elucidating complex relationships between molecular structure and biological activity to guide rational drug design. ijcrt.org | More efficient optimization of lead compounds. |
| Halogen Bond Characterization | Predicting the strength and nature of halogen bonds to aid in the design of molecules with enhanced binding affinity. fnasjournals.com | Improved design of targeted therapies. |
| Generative Design | Creating novel molecular structures with desired properties using generative AI models. ijcrt.org | Exploration of new chemical space and discovery of innovative scaffolds. |
Elucidation of Complex Biological Mechanisms at the Molecular Level for Halogenated Scaffolds
While the broad biological activities of imidazo[1,2-a]pyridines are well-documented, a deeper understanding of their molecular mechanisms of action is crucial for the rational design of more effective and selective therapeutic agents. researchgate.net Future research will focus on elucidating the specific interactions between halogenated imidazo[1,2-a]pyridine derivatives and their biological targets at the molecular level. This involves identifying the specific enzymes, receptors, or signaling pathways that these compounds modulate.
For example, imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Other studies have identified derivatives that act as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov The presence of halogen atoms on the scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to form halogen bonds with biological targets. fnasjournals.com Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational molecular docking will be instrumental in visualizing and understanding these interactions. A thorough understanding of these molecular mechanisms will enable the design of next-generation halogenated imidazo[1,2-a]pyridines with improved potency and reduced off-target effects.
Design of Multi-Target Directed Ligands Incorporating the this compound Motif
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, targeting a variety of biological pathways. rsc.org This inherent promiscuity makes it an ideal framework for the design of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple targets involved in a complex disease. This approach is particularly promising for the treatment of multifactorial diseases such as cancer and neurodegenerative disorders.
Future research will focus on the rational design of MTDLs that incorporate the this compound motif. For instance, derivatives have been developed as potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in cancer signaling pathways. nih.gov By strategically modifying the substituents on the imidazo[1,2-a]pyridine core, it is possible to fine-tune the activity of the compound against different targets. The development of MTDLs represents a shift from the "one target, one drug" paradigm to a more holistic approach to drug discovery, and the halogenated imidazo[1,2-a]pyridine scaffold is well-positioned to play a significant role in this evolving field.
Expansion into Materials Science and Optoelectronic Applications for Halogenated Imidazo[1,2-a]pyridines
Beyond their therapeutic potential, imidazo[1,2-a]pyridines possess interesting photophysical properties that make them attractive candidates for applications in materials science and optoelectronics. researchgate.net These compounds can exhibit strong fluorescence and have been utilized as dyes. researchgate.net The introduction of halogen atoms can further modulate their electronic properties, potentially leading to new applications.
Future research will explore the potential of halogenated imidazo[1,2-a]pyridines in the development of novel materials. This includes their use as organic light-emitting diodes (OLEDs), chemosensors, and bioimaging probes. researchgate.netmdpi.com The planar structure of the imidazo[1,2-a]pyridine core facilitates π-stacking interactions, which can be exploited in the design of organic semiconductors and other functional materials. evitachem.com The ability to tune the photophysical properties of these compounds through synthetic modification makes them a versatile platform for the development of next-generation optoelectronic devices. researchgate.net
| Potential Application | Description | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Use as emissive materials in the active layer of OLED devices. mdpi.com | High fluorescence quantum yield, tunable emission color. |
| Chemosensors | Design of molecules that exhibit a change in fluorescence upon binding to a specific analyte. researchgate.net | Selective binding, significant fluorescence response. |
| Bioimaging Probes | Development of fluorescent probes for visualizing biological processes in living cells. researchgate.net | Biocompatibility, photostability, specific targeting. |
| Organic Semiconductors | Exploration as active components in organic field-effect transistors (OFETs) and other electronic devices. | Good charge transport properties, processability. |
| Nonlinear Optical Materials | Investigation of their potential for applications in photonics and telecommunications. researchgate.net | Large second or third-order nonlinear optical response. |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-6-chloroimidazo[1,2-a]pyridine?
A common approach involves cyclization reactions using halogenated precursors. For example, bromo- and chloro-substituted aminopyridines can react with α-bromoketones or esters under reflux conditions with a base (e.g., NaHCO₃ in ethanol). This method is analogous to the synthesis of 6-bromo-8-aminoimidazo[1,2-a]pyridine derivatives, where ethyl bromopyruvate reacts with diaminopyridine intermediates . Adjustments to substituent positions and reaction stoichiometry may be required for optimal yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography provides definitive structural confirmation, including bond angles, torsion angles, and halogen placement (e.g., Br and Cl positions in the imidazo[1,2-a]pyridine scaffold) .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves electronic environments of aromatic protons and substituents.
- High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How can experimental design methodologies optimize the synthesis of this compound?
- Factorial design (e.g., 2^k designs) can systematically screen variables like temperature, solvent polarity, and catalyst loading to maximize yield. For instance, varying NaHCO₃ concentration and reflux time in cyclization reactions may reduce byproducts .
- Computational reaction path modeling (e.g., quantum chemical calculations) identifies energetically favorable pathways and transition states, minimizing trial-and-error approaches .
Q. How do structural modifications (e.g., halogen position) affect bioactivity in imidazo[1,2-a]pyridine derivatives?
- Comparative SAR studies show that bromine at position 2 and chlorine at position 6 enhance binding to targets like cyclin-dependent kinases (CDKs) or benzodiazepine receptors due to steric and electronic effects. For example, 6-bromo-2-(4-chlorophenyl) derivatives exhibit improved fluorescence properties in receptor visualization studies .
- DFT calculations predict electron density distribution and reactive sites, guiding rational modifications for improved pharmacokinetics .
Q. How should researchers address contradictions in spectroscopic data for halogenated imidazo[1,2-a]pyridines?
- Cross-validation with multiple techniques is essential. For instance, discrepancies in NMR chemical shifts (e.g., overlapping aromatic signals) can be resolved via COSY or NOESY experiments.
- Crystallographic data (e.g., C–Br bond lengths of ~1.9 Å and Cl–C–C angles of ~120°) serve as benchmarks to validate computational models .
Methodological Considerations
Q. What strategies mitigate challenges in purifying halogenated imidazo[1,2-a]pyridines?
- Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates halogenated byproducts.
- Recrystallization in ethanol or acetonitrile improves purity, leveraging differences in halogen solubility .
Q. How can researchers ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) monitors reaction progress in real-time (e.g., via in-situ FTIR or Raman spectroscopy).
- Design of Experiments (DoE) identifies critical process parameters (CPPs) for robust scale-up, such as mixing efficiency and heating rates .
Safety and Compliance
Q. What safety protocols are recommended for handling bromo-/chloro-substituted heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
